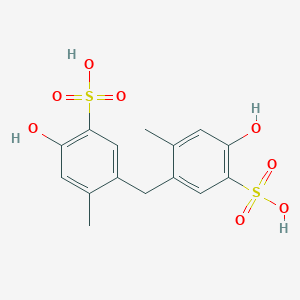

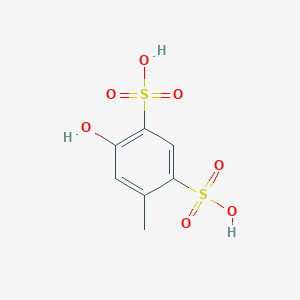

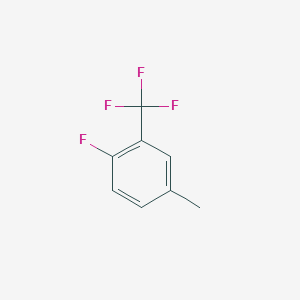

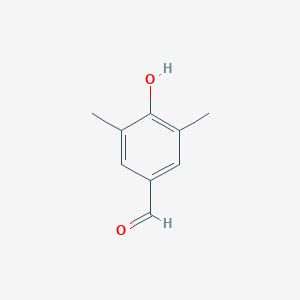

5-Hydroxytoluene-2,4-disulphonic acid

説明

5-Hydroxytoluene-2,4-disulphonic acid, also known as 4-hydroxy-6-methylbenzene-1,3-disulfonic acid, is an impurity of Policresulen . Policresulen is a potent NS2B/NS3 protease inhibitor with an IC50 of 0.48 μg/mL . It effectively inhibits the replication of DENV2 virus in BHK-21 cells with an IC50 of 4.99 μg/mL .

Molecular Structure Analysis

The molecular formula of 5-Hydroxytoluene-2,4-disulphonic acid is C7H8O7S2 . Its molecular weight is 268.26 g/mol .

Chemical Reactions Analysis

5-Hydroxytoluene-2,4-disulphonic acid acts as a synthetic reagent in the sulfonation of 2 and 3-Methylphenol .

科学的研究の応用

Applications in Advanced Oxidation Processes

5-Hydroxytoluene-2,4-disulphonic acid is explored in the context of advanced oxidation processes (AOPs) for water treatment. Its derivatives, like persulfate-based AOPs, are considered viable alternatives to hydrogen peroxide-based processes due to their ability to degrade a wide range of organic pollutants. Different activation mechanisms and oxidizing species, including sulfate radical and singlet oxygen, are involved in these processes. The effectiveness of these AOPs can vary significantly based on water chemistry, including factors like pH and the presence of halides or organic matter. This highlights the potential of 5-Hydroxytoluene-2,4-disulphonic acid derivatives in environmental applications, particularly in treating water contaminants (Lee, Gunten, & Kim, 2020).

Role in Biomass Conversion

Another application of 5-Hydroxytoluene-2,4-disulphonic acid derivatives is in the conversion of plant biomass into valuable furan derivatives. 5-Hydroxymethylfurfural (HMF), a derivative, is considered a crucial platform chemical that can be produced from hexose carbohydrates and lignocellulose found in plant biomass. HMF and its derivatives are promising feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. They have diverse applications, including the production of monomers, polymers, fuels, solvents, and various chemicals. This broad applicability positions 5-Hydroxytoluene-2,4-disulphonic acid derivatives as vital contributors to sustainable chemistry and the development of renewable resources (Chernyshev, Kravchenko, & Ananikov, 2017).

Safety And Hazards

The safety data sheet for 5-Hydroxytoluene-2,4-disulphonic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . It is also advised to prevent further spillage or leakage if it is safe to do so, and to avoid letting the chemical enter drains .

特性

IUPAC Name |

4-hydroxy-6-methylbenzene-1,3-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O7S2/c1-4-2-5(8)7(16(12,13)14)3-6(4)15(9,10)11/h2-3,8H,1H3,(H,9,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBOGQDATFKUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165806 | |

| Record name | 5-Hydroxytoluene-2,4-disulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxytoluene-2,4-disulphonic acid | |

CAS RN |

15509-33-8 | |

| Record name | 4-Hydroxy-6-methyl-1,3-benzenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15509-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxytoluene-2,4-disulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015509338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxytoluene-2,4-disulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxytoluene-2,4-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B108912.png)